6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol
Overview
Description
6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring substituted with a 2,6-difluorobenzylamino group and a hydroxyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the 2,6-Difluorobenzylamino Group: This step involves the nucleophilic substitution of a suitable pyridazine derivative with 2,6-difluorobenzylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridazine ring or the substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution can introduce various functional groups at the amino position.
Scientific Research Applications
6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe the function of specific biological pathways and to develop new therapeutic strategies.
Mechanism of Action
The mechanism of action of 6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with 6-((2,6-Difluorobenzyl)amino)pyridazin-3-ol.
Fluorobenzyl Amines: Other compounds containing the 2,6-difluorobenzylamino group also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the specific combination of the pyridazine ring, the 2,6-difluorobenzylamino group, and the hydroxyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)methylamino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-8-2-1-3-9(13)7(8)6-14-10-4-5-11(17)16-15-10/h1-5H,6H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCSZHSGKHCIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=NNC(=O)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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